![molecular formula C10H12N2O3 B13137343 ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes a benzoate group and a hydroxyhydrazinylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol under acidic conditions to form the ester . Another method involves the reaction of benzoic acid with ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like ammonia (NH₃) or amines can be used for aminolysis reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The hydroxyhydrazinylidene moiety may also play a role in modulating enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the hydroxyhydrazinylidene group.
Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate is unique due to its hydroxyhydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other simple esters like ethyl benzoate and methyl benzoate .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9-5-3-4-8(6-9)7-11-12-14/h3-7,12,14H,2H2,1H3/b11-7+ |
Clé InChI |
GKHLHZQJJCMHSS-YRNVUSSQSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=CC(=C1)/C=N/NO |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C=NNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
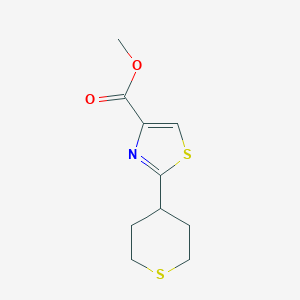

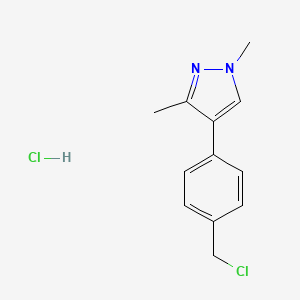



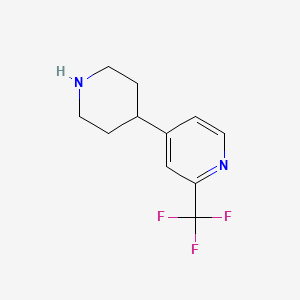
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
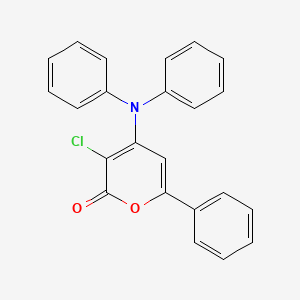
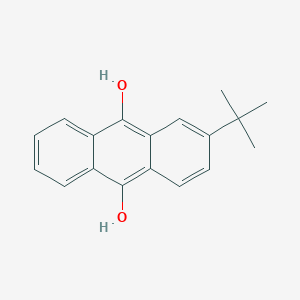
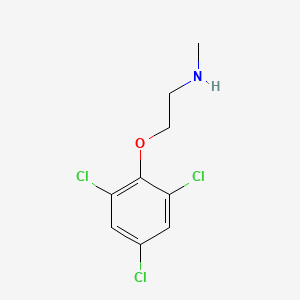
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
